3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine
Description
3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a piperidine ring connected via a carbonyl group at position 3, a propyl chain at position 1, and an amine group at position 4.
Properties
IUPAC Name |
(4-amino-1-propylpyrazol-3-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-2-6-16-9-10(13)11(14-16)12(17)15-7-4-3-5-8-15/h9H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOCPYCBMHYYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)N2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
A widely employed method involves reacting hydrazine derivatives with asymmetrical 1,3-diketones to regioselectively form substituted pyrazoles. For instance, ethyl 3-oxohexanoate reacts with hydrazine hydrate in ethanol under reflux to yield 1-propyl-1H-pyrazole-3-carboxylic acid ethyl ester. The reaction proceeds via nucleophilic attack of hydrazine at the β-keto carbonyl, followed by cyclization and elimination of water (Scheme 1).
Reaction Conditions:
Chalcone-Based Cyclization
Alternative routes utilize chalcones (1,3-diarylpropenones) as precursors. For example, (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one reacts with hydrazine in acetic acid to form 4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid. The nitro group at position 4 is later reduced to an amine, while the phenyl group is replaced via subsequent alkylation.
Mechanistic Insight:
- Conjugate addition of hydrazine to the α,β-unsaturated ketone.
- Cyclization via intramolecular nucleophilic attack.
- Aromatization through dehydration.
N1-Alkylation with Propyl Groups
Introducing the propyl substituent at the pyrazole’s N1 position is critical for achieving the target structure. Alkylation is typically performed using propyl halides or sulfonates under basic conditions.
Alkylation of Pyrazole-3-carboxylic Acid Derivatives
1-Propyl-1H-pyrazole-3-carboxylic acid ethyl ester undergoes hydrolysis in aqueous NaOH to yield the corresponding carboxylic acid. Subsequent treatment with propyl bromide in dimethylformamide (DMF) using cesium carbonate as a base affords 1-propyl-1H-pyrazole-3-carboxylic acid in 65–80% yield.
Optimization Notes:
- Base Selection: Cs2CO3 > K2CO3 > NaH (higher yields with cesium due to enhanced nucleophilicity).
- Solvent: Polar aprotic solvents (DMF, DMSO) improve solubility and reaction kinetics.
- Temperature: 80–100°C for 6–12 hours.
Functionalization at Position 4: Introduction of the Amine Group
The amine group at position 4 is introduced via reduction of a nitro precursor or direct amination.
Nitration and Reduction
1-Propyl-1H-pyrazole-3-carboxylic acid is nitrated using fuming nitric acid in sulfuric acid at 0–5°C to yield 1-propyl-4-nitro-1H-pyrazole-3-carboxylic acid. Catalytic hydrogenation (H2, 10% Pd/C, ethanol) reduces the nitro group to an amine, achieving 85–90% conversion.
Critical Parameters:
Direct Amination via Buchwald-Hartwig Coupling
For pyrazoles lacking nitro precursors, palladium-catalyzed amination offers an alternative. 4-Bromo-1-propyl-1H-pyrazole-3-carboxylic acid reacts with ammonia in the presence of Pd2(dba)3 and Xantphos in toluene at 110°C, yielding the 4-amino derivative in 50–60% yield.
Limitations:
- Requires anhydrous conditions and inert atmosphere.
- Moderate yields due to competing side reactions.
Piperidine Carbonyl Incorporation
The final step involves coupling the pyrazole-3-carboxylic acid with piperidine to form the amide bond.
Carbodiimide-Mediated Coupling
Activation of 1-propyl-4-amino-1H-pyrazole-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in chloroform, followed by reaction with piperidine, affords the target compound in 70–80% yield.
Procedure:
- Dissolve carboxylic acid (1.0 equiv) in anhydrous CHCl3.
- Add EDC (1.2 equiv), HOBt (1.1 equiv), and stir at 25°C for 30 minutes.
- Introduce piperidine (1.5 equiv) and stir for 12–18 hours.
- Purify via silica gel chromatography (CHCl3:MeOH, 95:5).
Advantages:
Acyl Chloride Route
Conversion of the carboxylic acid to its acyl chloride (SOCl2, reflux) followed by reaction with piperidine in THF provides an alternative pathway. However, this method risks over-acylation of the 4-amine group, necessitating protective strategies.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Cyclocondensation + EDC | Hydrazine, EDC/HOBt coupling | 60–70% | High regioselectivity | Multi-step purification |
| Chalcone + Reduction | Nitration, hydrogenation | 55–65% | Direct amine introduction | Harsh nitration conditions |
| Buchwald-Hartwig | Palladium-catalyzed amination | 50–60% | Avoids nitro intermediates | Costly catalysts, moderate yields |
Scalability and Industrial Considerations
Large-scale synthesis prioritizes cost-effectiveness and minimal purification. The EDC-mediated coupling route is favored industrially due to:
- Commercial availability of starting materials.
- Compatibility with continuous flow reactors for nitration and hydrogenation steps.
- Recyclability of solvents (chloroform, ethanol).
Environmental Notes:
- Substitution of chlorinated solvents with cyclopentyl methyl ether (CPME) reduces environmental impact.
- Catalytic hydrogenation replaces stoichiometric reductants (e.g., Sn/HCl).
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine or pyrazole rings.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the piperidine or pyrazole rings.
Scientific Research Applications
3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Structural Features
The compound’s distinct features include:
- Propyl substituent : Enhances lipophilicity compared to shorter alkyl chains.
- Amine at position 4 : Likely contributes to solubility and reactivity.
Table 1: Structural Comparison with Analogs
Key Observations :
- The piperidinylcarbonyl group in the target compound differentiates it from analogs like 3-(piperidin-4-yl)-1H-pyrazol-5-amine , which lacks the carbonyl moiety. This group may enhance binding affinity in biological targets due to increased polarity.
- Compared to N-cyclopropyl derivatives , the propyl chain in the target compound may improve membrane permeability but reduce aqueous solubility.
Factors Influencing Yield :
Physical and Spectroscopic Properties
- Melting Points : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melts at 104–107°C , suggesting crystalline stability. The target compound’s melting point is unreported but may be higher due to the piperidinylcarbonyl group.
- Spectroscopy: ¹H/¹³C NMR: Piperidine and carbonyl signals (e.g., δ ~160 ppm for carbonyl carbons) would distinguish the target compound from non-carbonyl analogs . HRMS: Molecular ion peaks (e.g., m/z 215 in ) confirm stoichiometry; the target compound’s HRMS would likely align with its higher molecular weight.
Biological Activity
3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structure, which combines a piperidine ring with a pyrazole moiety. This article explores its biological activity, synthesis, and potential applications in drug development.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 236.31 g/mol. The presence of both piperidine and pyrazole rings provides a versatile scaffold for various modifications, enhancing its potential therapeutic applications .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₄O |
| Molecular Weight | 236.31 g/mol |
| Boiling Point | 439.7 ± 30.0 °C (Predicted) |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) |
| pKa | 2.38 ± 0.10 (Predicted) |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures can inhibit key enzymes involved in various diseases, including cancer and inflammation . The dual-ring structure allows for multiple interaction points, potentially leading to diverse pharmacological effects.
Antitumor Activity
Studies have shown that pyrazole derivatives exhibit significant antitumor properties, particularly against BRAF(V600E) mutations, which are common in melanoma . The compound's ability to inhibit this mutation could position it as a candidate for targeted cancer therapies.
Anti-inflammatory and Antibacterial Properties
Research on related pyrazole compounds has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) . Additionally, some derivatives have shown antibacterial activity against various pathogens, suggesting potential uses in treating infections.
Synthesis and Research Applications
The synthesis of this compound typically involves the cyclization of hydrazine derivatives with β-keto esters to form the pyrazole ring, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions .
Case Studies
- Antitumor Efficacy : A study evaluated various pyrazole derivatives for their ability to inhibit cell proliferation in melanoma cell lines. Results indicated that certain structural modifications significantly enhanced antitumor activity.
- Anti-inflammatory Studies : In vitro tests demonstrated that compounds similar to this compound effectively reduced LPS-induced inflammation in macrophage cultures.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine?
- Methodological Answer : The synthesis typically involves coupling a pyrazole precursor with a piperidine carbonyl group. For example, copper-catalyzed Ullmann-type reactions (using reagents like copper(I) bromide) under mild heating (35–50°C) in polar aprotic solvents (e.g., DMSO) are effective for introducing the piperidinyl carbonyl moiety . Key steps include:
- Alkylation : Introduction of the propyl group via nucleophilic substitution (e.g., using 1-iodopropane).
- Amidation : Reaction with piperidine-1-carbonyl chloride or activated esters.
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) yields the final compound.
Challenges include low yields (~17–20%) due to side reactions; optimizing stoichiometry and catalyst loading (e.g., cesium carbonate as a base) can improve efficiency .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and analytical techniques?
- Methodological Answer : Comprehensive characterization requires:
- NMR Spectroscopy :
- ¹H NMR : Peaks for the propyl chain (δ ~1.0–1.8 ppm), pyrazole protons (δ ~7.3–8.9 ppm), and piperidine protons (δ ~2.9–3.2 ppm) .
- ¹³C NMR : Carbonyl signals (δ ~165–170 ppm) confirm the piperidinylcarbonyl group .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z [M+H]+ = 251.2) validates molecular weight .
- Melting Point : Consistency with literature (e.g., 92–107°C) indicates purity .
Q. What structural analogs of this compound exist, and how do substitutions affect physicochemical properties?
- Methodological Answer : Analogs include:
| Compound | Substitution | Key Differences |
|---|---|---|
| 1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine | Ethyl vs. propyl | Altered lipophilicity (logP difference ~0.5) |
| 1-(2,2-Difluoroethyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine | Fluorinated alkyl chain | Increased metabolic stability due to fluorine |
| Comparative studies using HPLC retention times and computational tools (e.g., MarvinSketch) can quantify substituent effects on solubility and bioavailability . |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
- Methodological Answer : SAR analysis involves:
- Core Modifications : Replacing piperidine with pyrrolidine () or morpholine () alters receptor binding. For example, piperidine’s six-membered ring enhances steric bulk, potentially improving affinity for G-protein-coupled receptors .
- Substituent Effects : Propyl chain elongation (e.g., butyl) increases hydrophobic interactions but may reduce solubility. Fluorine substitution (e.g., 2-fluoroethyl) enhances blood-brain barrier penetration .
Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinase enzymes or neurotransmitter receptors .
Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?
- Methodological Answer : Discrepancies often arise from:
- Reaction Conditions : Variations in temperature (e.g., 35°C vs. 50°C) or solvent polarity (DMSO vs. DMF) .
- Purification Methods : Gradient elution vs. isocratic chromatography affects purity .
Mitigation strategies: - Replicate Experiments : Standardize protocols (e.g., anhydrous conditions for amidation).
- Statistical Analysis : Use ANOVA to assess yield variability across trials.
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw NMR simulation) .
Q. What in-silico tools are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Leverage computational platforms:
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (lipophilicity), solubility, and CYP450 metabolism. For example, the piperidine moiety may increase hepatic clearance via CYP3A4 .
- Molecular Dynamics (MD) : GROMACS simulations assess membrane permeability (e.g., blood-brain barrier crossing) .
- Quantum Mechanics (QM) : Gaussian 16 calculates electrostatic potential surfaces to predict reactive sites .
Q. What strategies can optimize selectivity for biological targets (e.g., enzymes vs. receptors)?
- Methodological Answer : Target-specific modifications include:
- Enzyme Inhibition : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance hydrogen bonding with catalytic residues .
- Receptor Antagonism : Bulky substituents (e.g., tert-butyl) improve steric complementarity with hydrophobic pockets .
Validate selectivity via: - Kinase Profiling : Broad-panel assays (e.g., Eurofins KinaseProfiler).
- Radioligand Binding Assays : Compare IC₅₀ values for related receptors (e.g., serotonin vs. dopamine receptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
